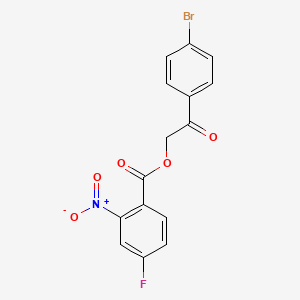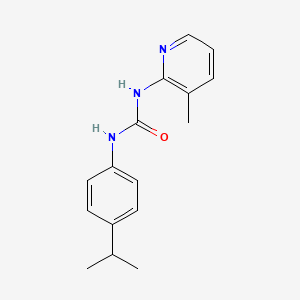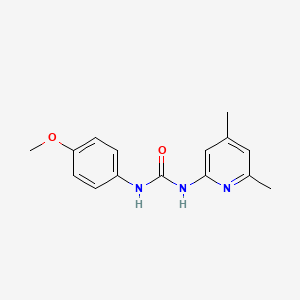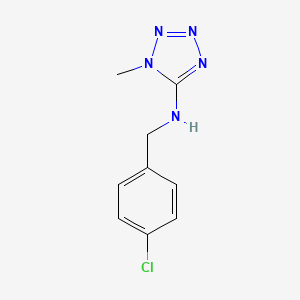
1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate, also known as AOTMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AOTMF is a derivative of piperidine and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor kappa B (NF-κB) pathway, which plays a role in the immune response.
Biochemical and Physiological Effects:
1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and to protect against neuronal damage in models of neurodegenerative diseases. 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate has also been shown to induce cell death in cancer cells and to inhibit the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate in lab experiments is its high yield and purity, which makes it easy to obtain and work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Future Directions
There are several future directions for research on 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to better understand the mechanism of action of 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate involves the reaction of 1-(acetyloxy)-2,2,6,6-tetramethylpiperidine with 2-furoyl chloride in the presence of a base. This reaction results in the formation of 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate as a white crystalline solid with a high yield.
Scientific Research Applications
1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate has been studied extensively for its potential applications in the field of medicine. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. 1-(acetyloxy)-2,2,6,6-tetramethylpiperidin-4-yl 2-furoate has also been shown to have anticancer activity against various types of cancer cells.
properties
IUPAC Name |
(1-acetyloxy-2,2,6,6-tetramethylpiperidin-4-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(18)22-17-15(2,3)9-12(10-16(17,4)5)21-14(19)13-7-6-8-20-13/h6-8,12H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYAQHPRSQQDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(CC(CC1(C)C)OC(=O)C2=CC=CO2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5310198.png)
![3-(4-fluorophenyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]propanamide](/img/structure/B5310210.png)

![4-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5310214.png)

![1-[(3-amino-2-thienyl)carbonyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5310235.png)
![methyl 4-phenyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5310241.png)
![N-[2-(1-adamantyloxy)ethyl]-4-morpholin-4-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5310249.png)

![N-(3-hydroxypropyl)-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5310264.png)
![5-amino-3-[2-(2-chloro-5-nitrophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5310284.png)
![1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5310287.png)
![5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5310293.png)